

cis-1,4-Bis(aminomethyl)cyclohexane CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>cis-1,4-Bis(aminomethyl)cyclohexane</i>
Cat. No.:	B157763

[Get Quote](#)

An In-Depth Technical Guide to **cis-1,4-Bis(aminomethyl)cyclohexane** for Researchers and Drug Development Professionals

Introduction

cis-1,4-Bis(aminomethyl)cyclohexane is a diamine featuring a cyclohexane ring, a structural motif of significant interest in medicinal chemistry. The cyclohexane scaffold provides a three-dimensional geometry that can be advantageous for molecular recognition by biological targets compared to flat aromatic rings. Its conformational rigidity can also reduce the entropic penalty upon binding, potentially leading to higher affinity for target proteins. This guide provides a comprehensive overview of **cis-1,4-Bis(aminomethyl)cyclohexane**, including its chemical identity, synthesis, and applications in drug development, with a focus on its potential as a building block for novel therapeutics.

Chemical Identity

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following numbers:

- **cis-1,4-Bis(aminomethyl)cyclohexane:** 10029-09-1[1][2]
- Mixture of cis- and trans-isomers: 2549-93-1

Common synonyms for this compound include:

- cis-1,4-Di(aminomethyl)cyclohexane[2]
- cis-Hexahydro-p-xylylenediamine[2]
- 1,4-Cyclohexanedimethanamine[3]
- [4-(aminomethyl)cyclohexyl]methanamine

Physicochemical Properties

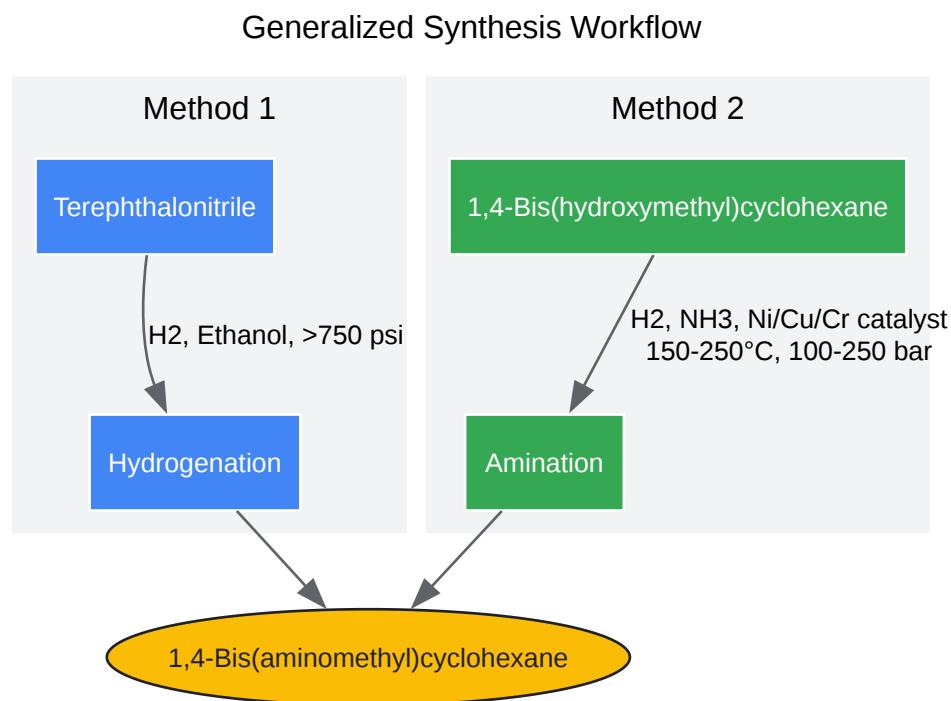
A summary of the key physicochemical properties for **cis-1,4-Bis(aminomethyl)cyclohexane** and its isomeric mixture is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ N ₂	[1][2]
Molecular Weight	142.25 g/mol	[1][2]
Boiling Point	76 °C	[1]
Flash Point	9 °C	[1]
Appearance	Colorless to almost colorless clear liquid	

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of pure **cis-1,4-Bis(aminomethyl)cyclohexane** are not extensively available in the public domain. However, established synthetic routes have been described.

Method 1: Hydrogenation of Terephthalonitrile


One reported method involves the hydrogenation of terephthalonitrile. While a detailed protocol is not provided, the reaction conditions are mentioned to be critical for achieving a good yield. The process involves reacting terephthalonitrile with hydrogen in ethanol as a solvent at a

pressure of at least 750 psi. Lower pressures have been shown to result in a low yield of the desired product and a significant amount of byproducts.[4]

Method 2: Amination of 1,4-Bis(hydroxymethyl)cyclohexane

Another synthetic approach is the amination of 1,4-bis(hydroxymethyl)cyclohexane. This process involves reacting a 40 to 80 wt. % aqueous solution of 1,4-bis(hydroxymethyl)cyclohexane with a mixture of hydrogen and ammonia. The reaction is carried out in the presence of a nickel/copper/chromium catalyst at a pressure of 100 to 250 bar and a temperature of 150° to 250° C.[5]

Below is a generalized workflow for the synthesis of 1,4-Bis(aminomethyl)cyclohexane.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 1,4-bis(aminomethyl)cyclohexane.

Applications in Drug Development and Research

The cyclohexane-diamine scaffold is a key component in several therapeutic agents and is actively being explored in drug discovery.

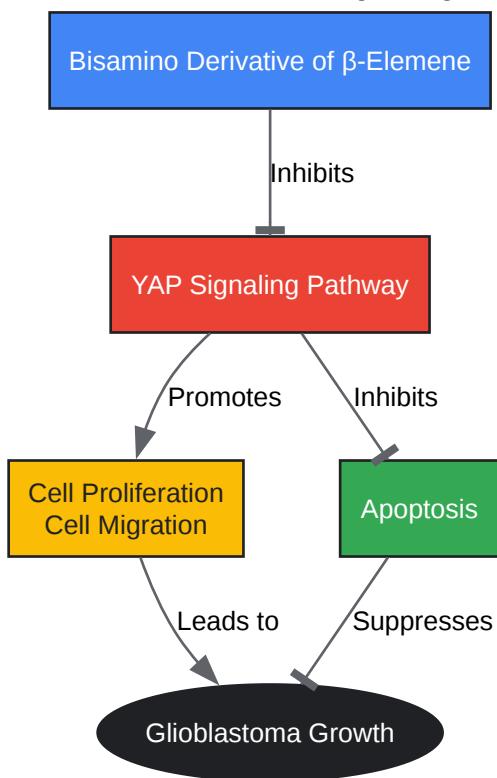
As a Chelating Ligand in Anticancer Agents

Derivatives of diaminocyclohexane are crucial in the design of platinum-based anticancer drugs. For instance, oxaliplatin, a successful chemotherapy agent, utilizes a (1R,2R)-cyclohexane-1,2-diamine ligand.^[6] This ligand chelates the platinum(II) ion and is critical for the drug's mechanism of action, which involves binding to DNA and inhibiting DNA replication and transcription in cancer cells. The stereochemistry of the diamine ligand can significantly influence the biological activity and toxicity profile of the resulting platinum complex. While **cis-1,4-Bis(aminomethyl)cyclohexane** itself is not the ligand in oxaliplatin, its structural features make it an attractive candidate for the development of new metal-based therapeutics.

As a Scaffold for Bioactive Molecules

The rigid, three-dimensional structure of the cyclohexane ring makes it a valuable scaffold in the design of molecules that target specific protein binding pockets. Replacing flexible alkyl chains with a cyclohexane ring can reduce the entropic penalty of binding, leading to improved affinity. Furthermore, as a non-aromatic bioisostere of a phenyl ring, the cyclohexyl group offers more contact points for interaction with a target protein.^[7]

A notable example is a bisamino derivative of β -Elemene, which incorporates a substituted cyclohexane ring. This compound has demonstrated potent anti-glioblastoma (GBM) activity at lower concentrations than the parent compound, β -Elemene.^[8]


Signaling Pathway Modulation: An Illustrative Example

While a specific signaling pathway directly modulated by **cis-1,4-Bis(aminomethyl)cyclohexane** is not documented, the aforementioned bisamino derivative of β -Elemene provides a relevant example of how such a scaffold can exert its biological effects. This derivative was found to inhibit the growth of glioblastoma cells by downregulating the Yes-associated protein (YAP) signaling pathway.^[8]

The YAP signaling pathway is a critical regulator of cell proliferation, apoptosis, and migration. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. The β -Elemene derivative was shown to suppress GBM growth in a xenograft model through the inactivation of YAP signaling.[8]

The diagram below illustrates the proposed mechanism of action for the β -Elemene derivative, which serves as a model for how a **cis-1,4-bis(aminomethyl)cyclohexane**-containing compound could potentially be designed to target a specific signaling pathway.

Proposed Anti-Glioblastoma Signaling Pathway

[Click to download full resolution via product page](#)

A diagram of the proposed anti-glioblastoma signaling pathway.

Conclusion

cis-1,4-Bis(aminomethyl)cyclohexane is a versatile chemical building block with significant potential in drug discovery and development. Its well-defined stereochemistry and rigid conformational properties make it an attractive scaffold for the design of novel therapeutics, particularly in the areas of oncology and as ligands for metal-based drugs. While detailed experimental protocols and in-depth biological studies of this specific compound are limited in publicly accessible literature, the success of related structures underscores the promise of the cyclohexane-diamine motif. Further research into the synthesis and biological evaluation of derivatives of **cis-1,4-Bis(aminomethyl)cyclohexane** is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US5789620A - Process for the preparation of 1,4-bis(aminomethyl) cyclohexane - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. 2,2'-(¹R,3^R,4^S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β -Elemene, inhibits glioblastoma growth through downregulation of YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cis-1,4-Bis(aminomethyl)cyclohexane CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157763#cis-1-4-bis-aminomethyl-cyclohexane-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com